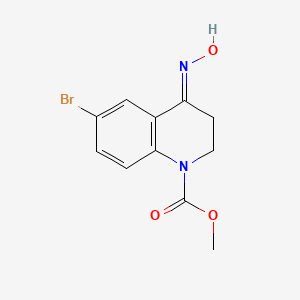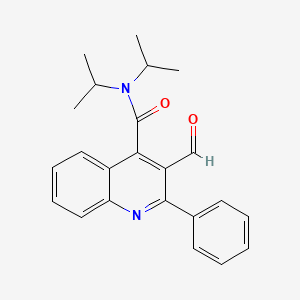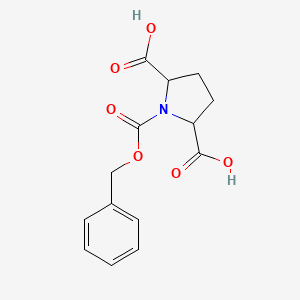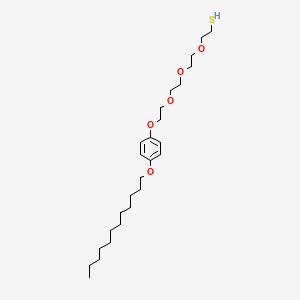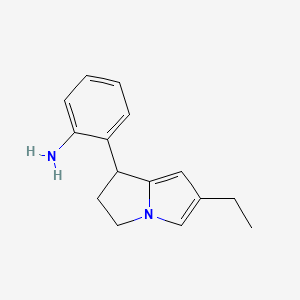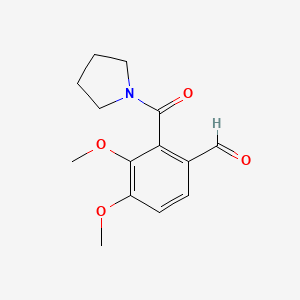
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is an organic compound that belongs to the class of aromatic aldehydes. It is structurally characterized by a benzene ring substituted with two methoxy groups and an aldehyde group, along with a pyrrolidinylcarbonyl group. This compound is known for its applications in various fields, including the fragrance and flavor industry, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- can be synthesized through several routes. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another approach is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . These methods provide versatility and adaptability in the production of veratraldehyde.
Industrial Production Methods
In industrial settings, veratraldehyde is often produced by the oxidation of vanillin using potassium dichromate in the presence of Lewis acids under solid-phase conditions . This method offers better control and yield, making it suitable for large-scale production. The presence of Lewis acids enhances the efficiency of the reaction by facilitating the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form veratric acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Veratric acid.
Reduction: Veratryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and polymer additives.
Biology: The compound has shown potential as an antitumor agent, exhibiting cytotoxicity against cancer cells.
Industry: Veratraldehyde is widely used in the fragrance and flavor industry due to its pleasant woody aroma.
Mécanisme D'action
The mechanism of action of veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. In the context of its antitumor activity, the compound induces cytotoxicity by interfering with cellular processes essential for cancer cell survival . It may also exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: Structurally similar to veratraldehyde, vanillin is a precursor in the synthesis of veratraldehyde.
Veratric Acid: An oxidation product of veratraldehyde, used in various chemical applications.
Methoxybenzaldehydes: Compounds with similar aromatic structures and functional groups.
Uniqueness
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is unique due to its combination of aromaticity and reactivity, which allows it to participate in a wide range of chemical transformations and synthesis methodologies . Its versatility and adaptability make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
66913-48-2 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3,4-dimethoxy-2-(pyrrolidine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-18-11-6-5-10(9-16)12(13(11)19-2)14(17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
YUCVTWAGTNBIIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)C(=O)N2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)

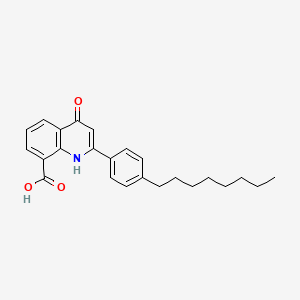

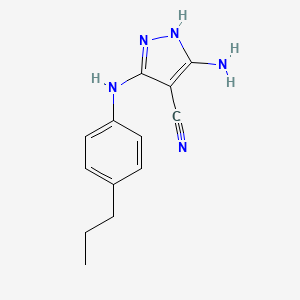
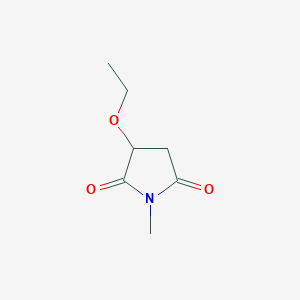
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
